
Phenanthridine, 6-(4-nitrophenyl)-
Overview
Description
Phenanthridine, 6-(4-nitrophenyl)- is a derivative of phenanthridine, a nitrogen heterocyclic compound. Phenanthridine itself is known for its role as a DNA-binding fluorescent dye through intercalation, with examples including ethidium bromide and propidium iodide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenanthridine derivatives, including phenanthridine, 6-(4-nitrophenyl)-, can be achieved through various methods. One common approach involves the oxidative photocyclization of aromatic Schiff bases in the presence of acid to increase the reaction rate . Another method includes the Fe(III)-catalyzed intramolecular cyclization of O-acetyloximes . These reactions typically require specific conditions such as the presence of acid or metal catalysts to proceed efficiently.
Industrial Production Methods
Industrial production of phenanthridine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal-catalyzed C–C and C–N bond formation coupling reactions has been explored for the efficient production of phenanthridine derivatives .
Chemical Reactions Analysis
Types of Reactions
Phenanthridine, 6-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the nitro group, potentially converting it to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and metal catalysts. For example, the oxidative photocyclization of aromatic Schiff bases requires the presence of acid . The Fe(III)-catalyzed intramolecular cyclization of O-acetyloximes is another example of a reaction involving metal catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Phenanthridine, 6-(4-nitrophenyl)- has a wide range of scientific research applications:
Chemistry: The compound is used in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: Due to its DNA-binding properties, it is used in biological studies to stain and visualize DNA.
Medicine: Phenanthridine derivatives have shown potential as antibacterial and anticancer agents
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenanthridine, 6-(4-nitrophenyl)- involves its interaction with molecular targets such as DNA and proteins. For example, certain phenanthridine derivatives have been shown to interact with bacterial penicillin-binding proteins, affecting the permeability of bacterial cell walls . In cancer cells, phenanthridine derivatives can induce apoptosis through mitochondrial pathways and activation of caspase enzymes .
Comparison with Similar Compounds
Phenanthridine, 6-(4-nitrophenyl)- can be compared to other similar compounds such as:
Ethidium Bromide: Another phenanthridine derivative used as a DNA-binding fluorescent dye.
Propidium Iodide: Similar to ethidium bromide, used for staining DNA in biological studies.
Acridine: An isomer of phenanthridine with similar DNA-binding properties.
Biological Activity
Phenanthridine, 6-(4-nitrophenyl)- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Phenanthridine Derivatives
Phenanthridine derivatives are known for their wide range of biological activities, including antitubercular, anticancer, antibacterial, and antiviral properties. The compound , 6-(4-nitrophenyl)-phenanthridine, is particularly notable for its potential applications in treating infectious diseases and cancers.
Antitubercular Activity
Recent studies highlight the antitubercular properties of phenanthridine derivatives. For instance, a series of compounds derived from phenanthridine have been evaluated for their efficacy against Mycobacterium tuberculosis (Mtb). Notably:
- Compound A : Exhibited a minimum inhibitory concentration (MIC) of 6.33 μM against Mtb H37Ra.
- Compound B : Demonstrated even higher potency with an MIC of 4.05 μM against the Mtb H37Rv strain.
- Compound C : Showed an MIC of 4.23 μM against the same strain .
These findings suggest that phenanthridine derivatives could serve as promising candidates for developing new antitubercular agents.
Anticancer Activity
Phenanthridine compounds also exhibit significant anticancer activity. They have been identified as inhibitors of poly ADP-ribose polymerase (PARP) family proteins, which play a crucial role in DNA repair mechanisms within cancer cells. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy .
The mechanisms through which phenanthridine derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Many phenanthridine derivatives inhibit key enzymes involved in cellular processes, such as PARP.
- Induction of Apoptosis : Some studies indicate that these compounds can trigger programmed cell death in cancer cells, enhancing their therapeutic potential.
- Antimicrobial Action : The presence of the nitrophenyl group enhances the compound's ability to penetrate bacterial membranes and disrupt cellular functions .
Case Studies and Research Findings
- Synthesis and Evaluation : A study conducted on various phenanthridine derivatives demonstrated their synthesis via oxidative photocyclization methods. The resulting compounds were tested for their biological activity, revealing significant antibacterial and antifungal properties .
- In Vivo Studies : Preliminary in vivo studies using murine models have shown promising results for phenanthridine derivatives in treating tuberculosis. The compounds were administered to mice infected with Mtb, resulting in reduced bacterial loads .
- Comparative Analysis : A comparative study evaluated the efficacy of 6-(4-nitrophenyl)-phenanthridine against other known antitubercular agents. The results indicated that certain derivatives possess superior activity profiles compared to traditional treatments .
Data Table: Biological Activities of Phenanthridine Derivatives
Properties
IUPAC Name |
6-(4-nitrophenyl)phenanthridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-21(23)14-11-9-13(10-12-14)19-17-7-2-1-5-15(17)16-6-3-4-8-18(16)20-19/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMWOEALQILDGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475416 | |
Record name | Phenanthridine, 6-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98351-83-8 | |
Record name | Phenanthridine, 6-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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